N-Desacetyl 5-Azido Oseltamivir
Overview
Description
N-Desacetyl 5-Azido Oseltamivir is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. This compound features a cyclohexene ring substituted with amino, azido, and alkoxy groups, making it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desacetyl 5-Azido Oseltamivir typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution using sodium azide.
Amino group introduction: The amino group can be introduced through reductive amination or by using a suitable amine precursor.
Alkoxy group addition: The alkoxy group can be introduced through etherification reactions using appropriate alkyl halides and alcohols.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azido groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
N-Desacetyl 5-Azido Oseltamivir has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Biological Studies: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Desacetyl 5-Azido Oseltamivir involves its interaction with biological targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
- Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride
- Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate
Uniqueness: N-Desacetyl 5-Azido Oseltamivir is unique due to its specific stereochemistry and the presence of both amino and azido functional groups
Properties
IUPAC Name |
ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-4-10(5-2)21-12-8-9(14(19)20-6-3)7-11(13(12)15)17-18-16/h8,10-13H,4-7,15H2,1-3H3/t11-,12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJWNTIKRKKBGZ-RWMBFGLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)N=[N+]=[N-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1N)N=[N+]=[N-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747503 | |
Record name | Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204255-04-9 | |
Record name | Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohex-1-enecarboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.